单异丙基富马酸酯

描述

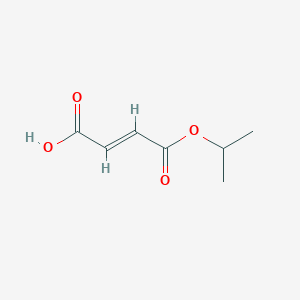

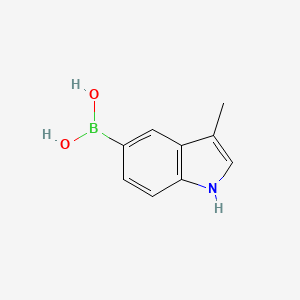

Monoisopropyl Fumarate (MIF) is a compound with the molecular formula C7H10O4 . It is also known by other names such as Isopropyl Fumarate and (E)-4-Isopropoxy-4-oxobut-2-enoic acid . The molecular weight of MIF is 158.15 g/mol .

Molecular Structure Analysis

The IUPAC name for MIF is (E)-4-oxo-4-propan-2-yloxybut-2-enoic acid . The InChI code is 1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ . The Canonical SMILES is CC©OC(=O)C=CC(=O)O and the Isomeric SMILES is CC©OC(=O)/C=C/C(=O)O .

Physical And Chemical Properties Analysis

MIF is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is heat sensitive . The exact mass and monoisotopic mass of MIF are 158.05790880 g/mol . It has a topological polar surface area of 63.6 Ų .

科学研究应用

微波辐射下聚合

单异丙基富马酸酯 (MIPF) 在聚合物科学领域具有潜在应用。Cortizo (2007) 的研究表明,一种密切相关的化合物二异丙基富马酸酯可以使用微波辐射有效聚合。这个过程通过改变引发剂的性质和浓度以及微波辐射的功率得到增强,表明了聚合物化学创新制造方法的潜力 (Cortizo, 2007)。

微波辅助自由基聚合

对包括异丙基富马酸酯在内的二烷基富马酸酯的微波辅助自由基聚合的研究表明,与传统的热条件相比,聚合速率显着提高。这表明 MIPF 可以通过这种方法有效地掺入到各种聚合物材料中,可能在材料科学中产生新的应用 (Cortizo 等,2007)。

生物医学应用

在生物医学研究中,富马酸酯基聚合物如聚(己内酯富马酸酯)和低聚[聚(乙二醇)富马酸酯] 已显示出巨大的潜力。这些聚合物可以从单异丙基富马酸酯衍生而来,由于其可交联、可生物降解的特性和可调节的机械特性,正在探索用于神经、软骨、骨组织工程和药物输送应用 (Gaihre 等,2020)。

单戊基和单异戊基富马酸酯的合成

使用醇解和异构化从马来酸酐合成单戊基和单异丙基富马酸酯的研究,提供了对这些化合物有效生产的见解。这项研究可能与 MIPF 及其衍生物的合成有关,用于各种应用 (Yuan-liang,2010)。

Zr-富马酸酯 MOF 的合成

已合成了一种新型的以富马酸酯为连接体的 Zr 基金属有机骨架 (MOF)。这种 MOF 可能涉及单异丙基富马酸酯,由于其微孔性和在生物医学研究中常用的水基盐溶液中的稳定性,在生物材料领域显示出前景 (Wißmann 等,2012)。

三元共聚物-壳聚糖膜作为生物材料

二异丙基富马酸酯已用于膜设计的共聚物合成,具有潜在的生物医学应用。这些专为再生医学设计的膜表明了 MIPF 在创造新型生物材料方面的潜力 (Costantino 等,2021)。

未来方向

Fumarates, including Monoisopropyl Fumarate, are being investigated for their potential therapeutic applications in various disease models, particularly in neurological and cardiovascular diseases . Further elucidation of the mechanisms of fumarates is required if these drugs are to be successfully repurposed for other diseases .

作用机制

Target of Action

Monoisopropyl Fumarate (MIF) primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) and GPR109A , a fatty acid receptor found in the lysosomes of immune cells . Nrf2 plays a crucial role in cellular defense against oxidative stress, while GPR109A is involved in anti-inflammatory responses .

Mode of Action

MIF, as a derivative of fumarate, is believed to interact with its targets through a series of biochemical reactions. It is thought to involve the degradation of dimethyl fumarate to its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . MMF has been shown to interact directly with the Kelch-like erythroid cell-derived (ECH) associated protein-1 (KEAP-1), leading to the activation of Nrf2 . Additionally, MMF is proposed to act as a ligand to GPR109A .

Biochemical Pathways

The activation of Nrf2 by MIF leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . This involves both Nrf2-dependent and independent pathways . Furthermore, the interaction of MMF with GPR109A in immune cells leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Pharmacokinetics

It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

The activation of Nrf2 and GPR109A by MIF leads to a decrease in inflammation and an increase in neuroprotection . This results in changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MIF. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . .

属性

IUPAC Name |

(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUIHQFQLSWYED-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7529-87-5 | |

| Record name | Monoisopropyl Fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)

![3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid](/img/structure/B3023039.png)

![4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3023040.png)

![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)